molecular formula C11H9NO B7769118 phenyl(1H-pyrrol-1-yl)methanone

phenyl(1H-pyrrol-1-yl)methanone

Cat. No.: B7769118
M. Wt: 171.19 g/mol
InChI Key: JAFHHNYLLHRTIT-UHFFFAOYSA-N
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Description

Phenyl(1H-pyrrol-1-yl)methanone is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a phenyl group attached to a pyrrole ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(1H-pyrrol-1-yl)methanone can be synthesized through several methods. One common approach involves the reaction of N-benzoylpyrrole with lithium hexamethyldisilazide in tetrahydrofuran and toluene at 100°C under an inert atmosphere. The reaction is quenched with water, and the product is purified through column chromatography .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Phenyl(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

Phenyl(1H-pyrrol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl(1H-pyrrol-1-yl)methanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

  • Phenyl(1H-pyrrol-2-yl)methanone
  • 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives

Comparison: Phenyl(1H-pyrrol-1-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

phenyl(pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHHNYLLHRTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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